molecular formula C14H24N2O3 B11852718 Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate

Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate

Cat. No.: B11852718
M. Wt: 268.35 g/mol
InChI Key: TTZVNAFXHUHKDC-UHFFFAOYSA-N
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Description

Tert-butyl 1-carbamoyl-6-azaspiro[26]nonane-6-carboxylate is a synthetic organic compound with the molecular formula C14H24N2O3 It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate

Uniqueness

Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 2-carbamoyl-7-azaspiro[2.6]nonane-7-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-7-4-5-14(6-8-16)9-10(14)11(15)17/h10H,4-9H2,1-3H3,(H2,15,17)

InChI Key

TTZVNAFXHUHKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CC2C(=O)N

Origin of Product

United States

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